molecular formula C17H22N4O2 B5514166 2-(4-benzylpiperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B5514166
M. Wt: 314.4 g/mol
InChI Key: DLWFYLVJYUFRKT-UHFFFAOYSA-N
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Description

Research on compounds with similar structural motifs to 2-(4-benzylpiperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide often focuses on their synthesis, potential biological activities, and chemical properties. These compounds are of interest due to their heterocyclic nature, which is commonly associated with pharmacological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic heterocyclic precursors. For instance, methods for creating benzoxazole derivatives, which share some structural similarity with the target compound, have been developed. These processes may include nucleophilic substitution reactions, use of reagents like chloromethyl or acyl chlorides, and subsequent modifications to introduce various functional groups (Khodot & Rakitin, 2022).

Scientific Research Applications

Synthesis and Bioactivity

2-(4-Benzylpiperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is involved in the synthesis of various bioactive compounds. For instance, similar structures have been synthesized for their inhibition effects on bacteria and algae, demonstrating significant bioactivity against heterotrophic bacteria and marine chlorella (Yu et al., 2020).

Antimicrobial and Anticholinesterase Activities

Derivatives of this compound have been evaluated for antimicrobial and anticholinesterase activities. A study highlighted the synthesis of derivatives that displayed significant antifungal activity, particularly against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found to be weak (Yurttaş et al., 2015).

Synthesis of Heterocycles

This chemical structure is pivotal in the synthesis of functionally substituted heterocycles, which are vital in pharmacology. A study described the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an important precursor for preparing a series of substituted benzoxazoles (Khodot & Rakitin, 2022).

Central Nervous System Receptor Ligands

A novel synthesis pathway starting from (S)-serine led to the production of compounds with promising interaction with central nervous system receptors. This indicates the potential application of such compounds in neurological research and drug development (Beduerftig et al., 2001).

Crystal Structure Analysis

Studies have also focused on the crystal structure analysis of similar compounds, providing insights into their molecular conformations and interactions. Such research is crucial in understanding the physical and chemical properties of these compounds (Ozbey et al., 2001).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-14-11-16(19-23-14)18-17(22)13-21-9-7-20(8-10-21)12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWFYLVJYUFRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-benzylpiperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Reactant of Route 6
2-(4-benzylpiperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

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